Methyl heptadec-11-enoate
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Overview
Description
Methyl heptadec-11-enoate: is an organic compound with the molecular formula C18H34O2. It is an ester derived from heptadec-11-enoic acid and methanol. This compound is characterized by a long carbon chain with a double bond at the 11th position and a methyl ester functional group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl heptadec-11-enoate can be synthesized through the esterification of heptadec-11-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where heptadec-11-enoic acid and methanol are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl heptadec-11-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl heptadec-11-enoate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of surfactants, lubricants, and plasticizers.
Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It is also employed in the synthesis of bioactive molecules that have potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs.
Industry: this compound is utilized in the production of fragrances and flavors. It is also used as a raw material in the manufacture of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of methyl heptadec-11-enoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as esterases, leading to the formation of heptadec-11-enoic acid and methanol. The heptadec-11-enoic acid can further undergo β-oxidation to produce energy. Additionally, the compound’s ester group can participate in various biochemical reactions, contributing to its diverse biological activities.
Comparison with Similar Compounds
Methyl hexadec-11-enoate: Similar structure with a shorter carbon chain.
Methyl octadec-9-enoate: Similar structure with a double bond at the 9th position.
Methyl heptadec-9-enoate: Similar structure with a double bond at the 9th position.
Uniqueness: Methyl heptadec-11-enoate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
62285-62-5 |
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Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
methyl heptadec-11-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h7-8H,3-6,9-17H2,1-2H3 |
InChI Key |
KRLPVMAHPYGQTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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